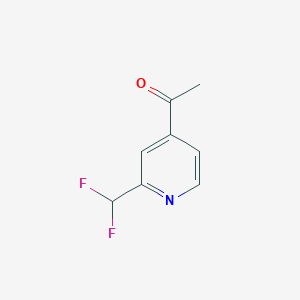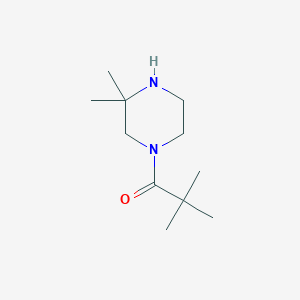![molecular formula C14H21N B1427373 3-{[4-(Propan-2-yl)phényl]méthyl}pyrrolidine CAS No. 1267779-15-6](/img/structure/B1427373.png)
3-{[4-(Propan-2-yl)phényl]méthyl}pyrrolidine
Vue d'ensemble
Description
“3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is C14H21N . The molecular weight is 203.32 .Chemical Reactions Analysis
The pyrrolidine ring in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .Applications De Recherche Scientifique
Agents antibactériens
Le cycle pyrrolidine est souvent utilisé pour créer des composés ayant des propriétés antibactériennes. L'introduction de différents substituants sur le cycle pyrrolidine peut affecter de manière significative l'activité antibactérienne. Par exemple, des variations dans les N′-substituants se sont avérées modifier l'efficacité contre les souches bactériennes, certains substituants conduisant à une activité accrue .
Analgésiques
Des composés comportant le cycle pyrrolidine ont été étudiés pour leurs propriétés analgésiques. Ces molécules peuvent être adaptées pour interagir avec les récepteurs de la douleur ou d'autres cibles pertinentes afin d'atténuer la douleur sans les effets secondaires associés aux médicaments contre la douleur traditionnels.
Chacune de ces applications démontre l'utilité étendue du cycle pyrrolidine, en particulier lorsqu'il est modifié avec divers substituants comme dans le 3-{[4-(Propan-2-yl)phényl]méthyl}pyrrolidine. La polyvalence du composé découle de sa capacité à être facilement modifié, permettant un large éventail d'activités biologiques et d'utilisations thérapeutiques potentielles. La recherche en cours dans ce domaine continue de découvrir de nouvelles applications et d'approfondir notre compréhension des capacités du composé en chimie médicinale .
Orientations Futures
The pyrrolidine scaffold, as found in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine”, continues to be of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space more efficiently, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIMSBTHHAONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)

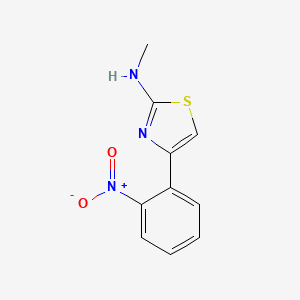
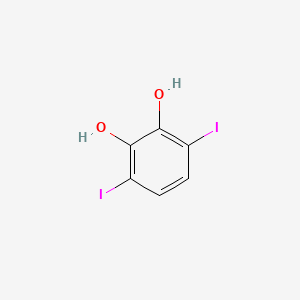
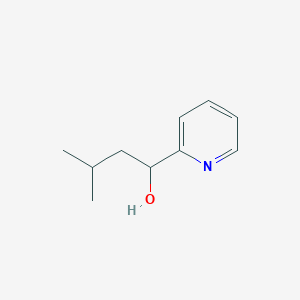

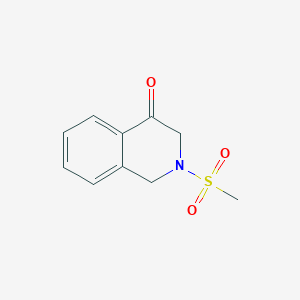
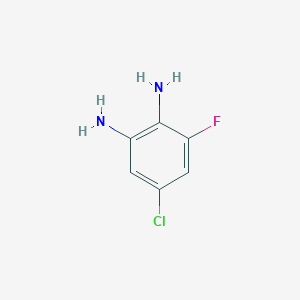
![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
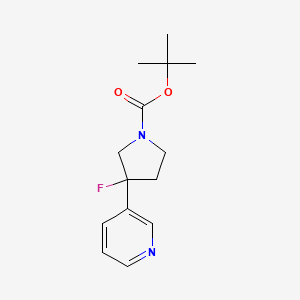
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

